molecular formula C8H4F3N3 B044326 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-64-7

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No. B044326
M. Wt: 199.13 g/mol
InChI Key: NBMBZRXXZRBDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound possesses unique structural and physicochemical properties that make it an attractive candidate for drug development. In

Mechanism Of Action

The mechanism of action of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including kinases. This compound has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine are diverse and depend on the specific application. This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways, leading to a wide range of physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine in lab experiments include its high purity, high yield, and unique structural properties. This compound is also relatively easy to synthesize, making it a cost-effective option for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine. One possible direction is the development of novel kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions include the synthesis of analogs of this compound and the exploration of its potential as a diagnostic tool.

Synthesis Methods

The synthesis of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine involves the reaction of 2-cyanopyridine with trifluoromethyl diazomethane in the presence of a catalyst. The reaction proceeds through a cycloaddition reaction, which leads to the formation of the desired product. This method has been reported to yield high purity and high yields of the product.

Scientific Research Applications

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been found to possess potent kinase inhibitory activity, making it a promising candidate for the development of kinase inhibitors.

properties

CAS RN

115652-64-7

Product Name

3-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Molecular Formula

C8H4F3N3

Molecular Weight

199.13 g/mol

IUPAC Name

3-(trifluoromethyl)pyrido[2,3-b]pyrazine

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-5-2-1-3-12-7(5)14-6/h1-4H

InChI Key

NBMBZRXXZRBDID-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N=C2N=C1)C(F)(F)F

Canonical SMILES

C1=CC2=NC=C(N=C2N=C1)C(F)(F)F

synonyms

Pyrido[2,3-b]pyrazine, 3-(trifluoromethyl)- (9CI)

Origin of Product

United States

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